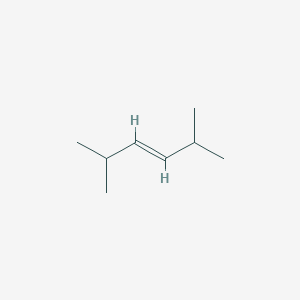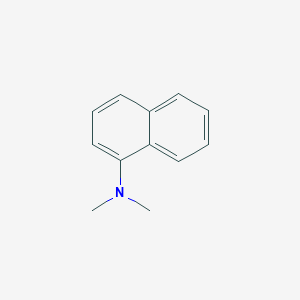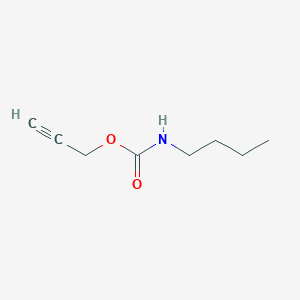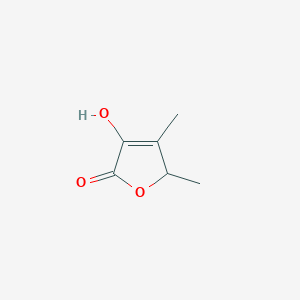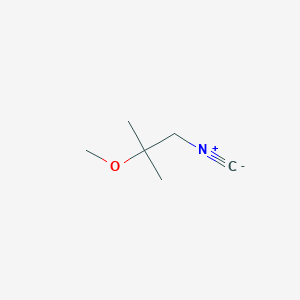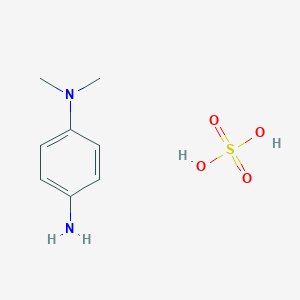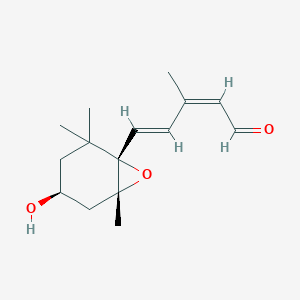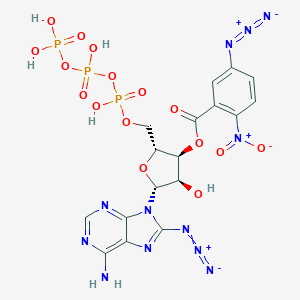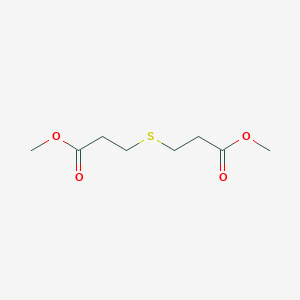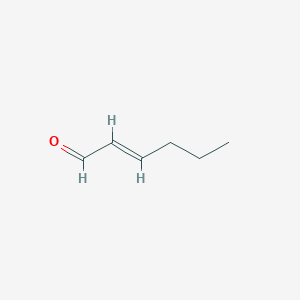![molecular formula C10H14OS B146856 1-[2-(Methylsulfanylmethyl)phenyl]ethanol CAS No. 132310-54-4](/img/structure/B146856.png)
1-[2-(Methylsulfanylmethyl)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Methylsulfanylmethyl)phenyl]ethanol, also known as MSH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MSH is a member of the family of phenylalkanols and is derived from thioanisole.
作用機序
The mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is not fully understood. However, studies have suggested that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol may act through multiple pathways, including the inhibition of NF-κB signaling, modulation of the MAPK pathway, and activation of the Nrf2 pathway. These pathways are involved in the regulation of inflammation, oxidative stress, and cell survival.
生化学的および生理学的効果
1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a range of biochemical and physiological effects. Studies have shown that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
One of the major advantages of using 1-[2-(Methylsulfanylmethyl)phenyl]ethanol in lab experiments is its high purity and stability. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been reported to have good solubility in water and other solvents, which makes it easy to use in various assays. However, one of the limitations of using 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on 1-[2-(Methylsulfanylmethyl)phenyl]ethanol. One of the areas of interest is the development of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of the potential of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol in the prevention and treatment of cancer. In addition, further studies are needed to elucidate the mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol and its potential side effects.
Conclusion:
In conclusion, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol involves the reaction of thioanisole with formaldehyde and hydrogen chloride in the presence of sodium hydroxide, followed by a catalytic hydrogenation process. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is not fully understood, but it is believed to act through multiple pathways. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has a range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on 1-[2-(Methylsulfanylmethyl)phenyl]ethanol, including the development of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol-based drugs for the treatment of inflammatory diseases and cancer, and further investigation of its mechanism of action.
合成法
The synthesis of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol involves the reaction of thioanisole with formaldehyde and hydrogen chloride in the presence of sodium hydroxide. The reaction mixture is then subjected to a catalytic hydrogenation process to yield 1-[2-(Methylsulfanylmethyl)phenyl]ethanol. This method has been reported to have a high yield of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol with good purity.
科学的研究の応用
1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Studies have shown that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has also been found to have potent antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. In addition, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
特性
CAS番号 |
132310-54-4 |
|---|---|
製品名 |
1-[2-(Methylsulfanylmethyl)phenyl]ethanol |
分子式 |
C10H14OS |
分子量 |
182.28 g/mol |
IUPAC名 |
1-[2-(methylsulfanylmethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H14OS/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6,8,11H,7H2,1-2H3 |
InChIキー |
SFVFMQZYONQOEV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CSC)O |
正規SMILES |
CC(C1=CC=CC=C1CSC)O |
同義語 |
Benzenemethanol, -alpha--methyl-2-[(methylthio)methyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



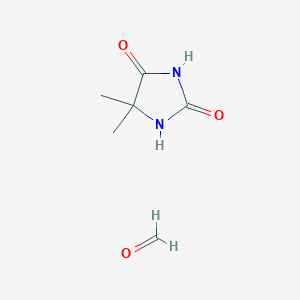
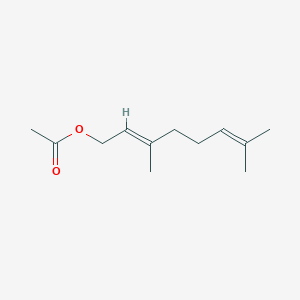
![Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)](/img/structure/B146775.png)
